2,4-Dihydroxybenzylamin

Übersicht

Beschreibung

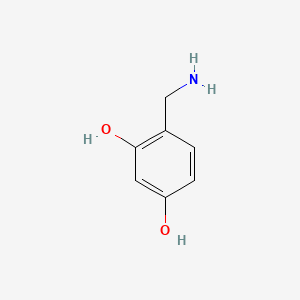

2,4-Dihydroxybenzylamine, also known as 2,4-Dihydroxybenzylamine, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dihydroxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemie: Inhibitor der Glutathionreduktase

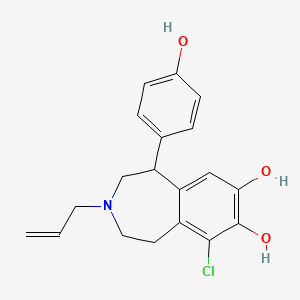

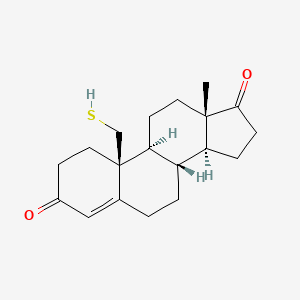

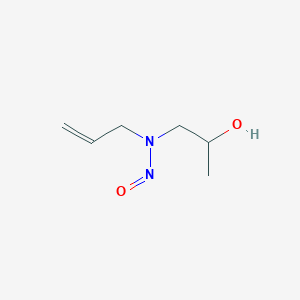

2,4-DHBA wurde als spezifischer Inhibitor des Enzyms Glutathionreduktase identifiziert {svg_1}. Dieses Enzym spielt eine entscheidende Rolle bei der Aufrechterhaltung des Gleichgewichts von reduziertem und oxidiertem Glutathion in Zellen, was für die zelluläre Abwehr gegen oxidativen Stress unerlässlich ist. Durch die Hemmung dieses Enzyms kann 2,4-DHBA verwendet werden, um die Auswirkungen von oxidativem Stress und die schützende Rolle von Glutathion bei verschiedenen Krankheiten zu untersuchen.

Pharmakologie: Potenzieller Therapeutikums

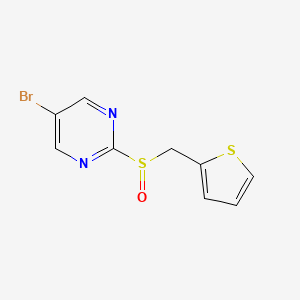

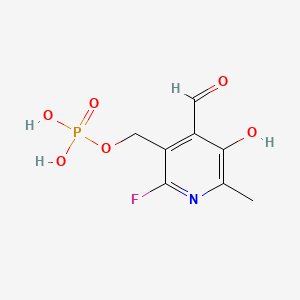

In der pharmakologischen Forschung deutet die Rolle von 2,4-DHBA als Inhibitor der Glutathionreduktase auf potenzielle therapeutische Anwendungen hin. Es könnte für Erkrankungen untersucht werden, bei denen eine Modulation des Glutathion-Spiegels von Vorteil sein könnte, wie z. B. bei der Krebstherapie oder bei neurodegenerativen Erkrankungen {svg_2}.

Umweltwissenschaften: Photolyse von Herbiziden

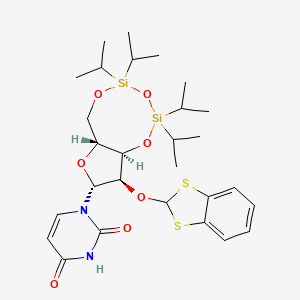

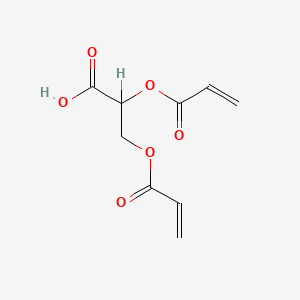

2,4-DHBA kann auch in den Umweltwissenschaften Anwendung finden, insbesondere bei der Untersuchung der Photolyse von Herbiziden wie 2,4-Dichlorphenoxyessigsäure (2,4-D). Das Verständnis des Abbaus solcher Verbindungen kann die Bemühungen zur Umweltsanierung und die Entwicklung nachhaltigerer landwirtschaftlicher Praktiken unterstützen {svg_3}.

Materialwissenschaft: Stabilität von Catecholaminen

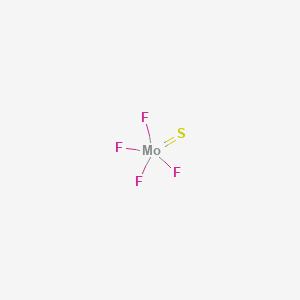

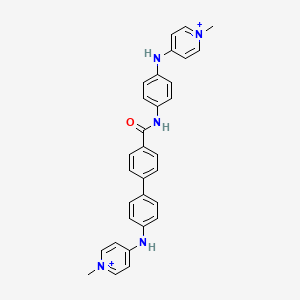

In der Materialwissenschaft könnte 2,4-DHBA bei der Analyse der Stabilität von Catecholaminen während der Lagerung und Handhabung verwendet werden. Seine strukturelle Ähnlichkeit mit natürlichen Catecholaminen macht es zu einer relevanten Verbindung für die Untersuchung von Faktoren, die ihren Abbau beeinflussen {svg_4}.

Analytische Chemie: Interner Standard in Assays

2,4-DHBA dient als interner Standard in Hochleistungsflüssigkeitschromatographie (HPLC)-Assays zur Quantifizierung von Catecholaminen und verwandten Verbindungen. Seine Stabilität und Detektierbarkeit machen es geeignet, um die Genauigkeit und Präzision solcher Messungen zu gewährleisten {svg_5}.

Klinische Forschung: Scavenger von Dicarbonyl-Elektrophilen

In der klinischen Forschung wurden Verbindungen wie 2-Hydroxybenzylamin, die strukturell mit 2,4-DHBA verwandt sind, auf ihre Fähigkeit untersucht, Dicarbonyl-Elektrophile zu entfernen. Diese Eigenschaft ist im Zusammenhang mit Krankheiten wie Alzheimer bedeutsam, bei denen Dicarbonyl-Stress an der Pathogenese beteiligt ist {svg_6}.

Landwirtschaftliche Wissenschaften: Verhalten in landwirtschaftlichen Umgebungen

Das Verhalten von 2,4-DHBA in landwirtschaftlichen Umgebungen, insbesondere sein mikrobieller Abbau, ist von Interesse. Das Verständnis, wie es und verwandte Verbindungen wie 2,4-D von Mikroorganismen abgebaut werden, kann bei der Bewältigung ihrer Umweltauswirkungen und der Gewährleistung der Sicherheit landwirtschaftlicher Praktiken helfen {svg_7}.

Ernährungswissenschaft: Forschung an Nahrungsergänzungsmitteln

Schließlich deuten die Scavenging-Eigenschaften verwandter Verbindungen in der Ernährungswissenschaft darauf hin, dass 2,4-DHBA als Nahrungsergänzungsmittel erforscht werden könnte. Sein Potenzial, vor Erkrankungen zu schützen, die mit oxidativem Stress verbunden sind, macht es zu einem Kandidaten für weitere Studien in diesem Bereich {svg_8}.

Wirkmechanismus

Target of Action

The primary target of 2,4-Dihydroxybenzylamine (2,4-DHBA) is the glutathione reductase enzyme . This enzyme plays a crucial role in maintaining high intracellular levels of glutathione, a potent antioxidant that protects cells from oxidative stress .

Mode of Action

2,4-DHBA acts as a specific inhibitor of glutathione reductase . The inhibition of this enzyme by 2,4-DHBA requires the presence of the co-factor NADPH . The compound interacts at two inhibitory sites on the enzyme, as determined by a Hill-type plot analysis . It competes with the substrate oxidized glutathione, and reducing agents like glutathione and dithioerythritol can protect the enzyme from its inhibitory effect .

Biochemical Pathways

By inhibiting glutathione reductase, 2,4-DHBA affects the glutathione-antioxidant system . This system is crucial for protecting cells from oxidative damage. The inhibition of glutathione reductase disrupts this system, potentially leading to increased oxidative stress within the cell .

Result of Action

The inhibition of glutathione reductase by 2,4-DHBA leads to a decrease in the intracellular levels of glutathione . This can result in increased susceptibility to oxidative stress, which can cause damage to cellular components, including proteins, lipids, and DNA .

Action Environment

The action of 2,4-DHBA, like many other compounds, can be influenced by various environmental factors. It’s important to note that the stability and activity of similar compounds can be affected by factors such as pH, temperature, and the presence of other compounds .

Safety and Hazards

2,4-DHBA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid breathing dust and to not ingest the compound .

Biochemische Analyse

Biochemical Properties

2,4-Dihydroxybenzylamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme glutathione reductase . This enzyme is essential for maintaining high intracellular levels of glutathione, a critical antioxidant. The inhibition of glutathione reductase by 2,4-Dihydroxybenzylamine requires the presence of the co-factor NADPH and is characterized by a rapid, irreversible mechanism . The compound competes with oxidized glutathione at the enzyme’s active site, suggesting a free radical effect near this site .

Cellular Effects

2,4-Dihydroxybenzylamine has been shown to influence various cellular processes. It inhibits DNA polymerase in certain melanoma cells, thereby affecting DNA replication and cell proliferation . Additionally, 2,4-Dihydroxybenzylamine’s inhibition of glutathione reductase disrupts the redox balance within cells, leading to increased oxidative stress and potential cell damage . This compound also impacts cell signaling pathways and gene expression by modulating the levels of reactive oxygen species (ROS) within the cell .

Molecular Mechanism

At the molecular level, 2,4-Dihydroxybenzylamine exerts its effects primarily through the inhibition of glutathione reductase . This inhibition involves a stoichiometric titration of the enzyme and is not reversed by gel-filtration, indicating an irreversible mechanism . The compound interacts with two inhibitory sites on the enzyme, as determined by Hill-type plot analysis . Additionally, 2,4-Dihydroxybenzylamine competes with oxidized glutathione at the enzyme’s active site, and reducing agents such as glutathione and dithioerythritol can protect the enzyme from inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxybenzylamine have been observed to change over time. The compound’s inhibition of glutathione reductase occurs rapidly and is time-dependent . Studies have shown that the inhibition is irreversible and involves a stoichiometric titration of the enzyme . Long-term exposure to 2,4-Dihydroxybenzylamine can lead to sustained oxidative stress and potential cellular damage due to the disruption of the redox balance .

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxybenzylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits glutathione reductase without causing significant toxicity . At higher doses, 2,4-Dihydroxybenzylamine can induce oxidative stress and cellular damage due to the accumulation of ROS . Threshold effects have been observed, where the compound’s inhibitory effects on glutathione reductase become more pronounced at higher concentrations .

Metabolic Pathways

2,4-Dihydroxybenzylamine is involved in metabolic pathways related to the redox balance within cells. It interacts with enzymes such as glutathione reductase and cofactors like NADPH . The compound’s inhibition of glutathione reductase affects the levels of glutathione and oxidized glutathione, thereby influencing the overall redox state of the cell . This disruption can lead to changes in metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2,4-Dihydroxybenzylamine is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . Studies have shown that 2,4-Dihydroxybenzylamine can be actively transported into cells, where it exerts its inhibitory effects on glutathione reductase . The distribution of the compound within tissues is influenced by its binding affinity to specific proteins and transporters .

Subcellular Localization

The subcellular localization of 2,4-Dihydroxybenzylamine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glutathione reductase . Additionally, 2,4-Dihydroxybenzylamine may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s ability to modulate the redox balance within cells and exert its biochemical effects .

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYHNCUAZNAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93777-56-1 (mesylate) | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212875 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-56-2 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-Dihydroxybenzylamine interact with glutathione reductase and what are the downstream effects of this interaction?

A: Unfortunately, the abstract provided doesn't delve into the specific mechanism of interaction between 2,4-Dihydroxybenzylamine and glutathione reductase. Further research into the full text of the paper [] is necessary to understand how the compound binds to the enzyme, whether it's competitive or non-competitive inhibition, and the specific residues involved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)